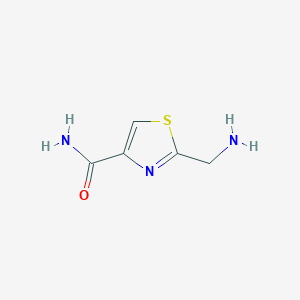

2-(Aminomethyl)thiazole-4-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-1-4-8-3(2-10-4)5(7)9/h2H,1,6H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQIPWHZSQXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminomethyl Thiazole 4 Carboxamide and Its Analogues

General Principles of Thiazole (B1198619) Ring Construction Relevant to the 4-Carboxamide Scaffold

The most fundamental and widely employed method for constructing the thiazole ring is the Hantzsch thiazole synthesis. nih.govchemhelpasap.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reagent. nih.govscribd.com For the synthesis of scaffolds related to 2-(aminomethyl)thiazole-4-carboxamide, the key precursors are typically an α-haloester or a related derivative and a thiourea (B124793) or thioamide. nih.govnih.gov

The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen of the α-halocarbonyl compound. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. nih.gov Subsequent dehydration of this intermediate yields the aromatic thiazole ring. chemhelpasap.comresearchgate.net

When ethyl 3-bromopyruvate (B3434600) is used as the α-halocarbonyl component and thiourea is the thioamide source, the resulting product is ethyl 2-aminothiazole-4-carboxylate. nih.govgoogle.comchemicalbook.com This compound is a critical precursor for this compound, as the ester group at the 4-position can be readily converted to the desired carboxamide, and the amino group at the 2-position serves as a handle for introducing the aminomethyl moiety. The reaction is often carried out by refluxing the reactants in ethanol. nih.gov

| Precursor 1 | Precursor 2 | Key Product | Reference |

| α-Halocarbonyl (e.g., Ethyl 3-bromopyruvate) | Thioamide-containing reagent (e.g., Thiourea) | 2-Aminothiazole-4-carboxylate | nih.govgoogle.com |

| α-Haloketones | Thioamides | Substituted Thiazoles | nih.govchemhelpasap.com |

| 2-Bromo-1-(3-trifluoro methyl) phenylethanone | Substituted Thiourea | 2-Amino thiazole derivatives | derpharmachemica.com |

Specific Reaction Pathways for the Introduction of the 2-Aminomethyl Group

Introducing the aminomethyl group at the 2-position of the thiazole ring is a crucial step that typically follows the initial ring formation. Direct introduction is challenging; therefore, multi-step sequences involving functional group transformations are commonly employed.

A common synthetic route starts with the Hantzsch synthesis product, ethyl 2-aminothiazole-4-carboxylate. google.com The primary amino group at the 2-position is not directly converted to an aminomethyl group. Instead, a sequence of protection, modification, and deprotection is often necessary.

One patented method illustrates a comprehensive pathway:

Cyclization : Thiourea and ethyl 3-bromopyruvate are reacted to form ethyl 2-aminothiazole-4-carboxylate. google.com

Acetylation : The 2-amino group is acetylated using acetyl chloride to protect it as an acetamido group. google.com

Hydrolysis : The ethyl ester at the 4-position is hydrolyzed to a carboxylic acid using a base like sodium hydroxide (B78521). google.complos.org

Acyl Chloride Formation : The carboxylic acid is converted to an acyl chloride, a more reactive species, which is a key intermediate. google.com

Another approach involves building the aminomethyl precursor into the thioamide component before the cyclization reaction. A synthesis for 2-(aminomethyl)thiazole hydrochloride starts with Boc-ethyl glycinate (B8599266). google.com

Ammoniation : Boc-ethyl glycinate is converted to Boc-glycinamide. google.com

Thionation : The amide is treated with Lawesson's reagent to yield Boc-aminoethanethioamide. google.com

Cyclization : This thioamide is then reacted with bromoacetaldehyde (B98955) in a ring-closure reaction to form the key intermediate, 2-N-Boc-aminomethyl-thiazole. google.com

Deprotection : The final step involves the removal of the Boc protecting group to yield the target compound. google.com

Protecting group chemistry is essential in the synthesis of this compound to prevent unwanted side reactions with the reactive amino group. nih.gov The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups used in this context due to its stability under many reaction conditions and its straightforward removal under acidic conditions. fishersci.co.ukmasterorganicchemistry.comorganic-chemistry.org

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukyoutube.com The reaction is flexible and can be performed in various solvents like tetrahydrofuran (B95107) (THF), water, or acetonitrile (B52724) at room temperature. fishersci.co.ukyoutube.com For instance, a key intermediate can be prepared by treating 2-aminothiazol-4(5H)-one with Boc₂O and sodium hydroxide in a water/THF mixture. nih.gov

Deprotection: Removal of the Boc group is achieved by treatment with a strong acid. masterorganicchemistry.com Common reagents for this deprotection step include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or an aqueous solution of hydrochloric acid (HCl). fishersci.co.uknih.gov The reaction proceeds by hydrolysis of the carbamate (B1207046) under acidic conditions, releasing the free amine. fishersci.co.uk This strategy is widely used to unmask the amine functionality at the final stage of the synthesis or to allow for further reactions at that site. google.comnih.gov

| Step | Reagent(s) | Conditions | Purpose | Reference |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Et₃N) | Room Temperature, Solvent (e.g., THF, CH₂Cl₂) | To protect the primary amine from undesired reactions | fishersci.co.uknih.gov |

| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Room Temperature, Solvent (e.g., CH₂Cl₂) | To remove the Boc group and reveal the free amine | google.comnih.gov |

Combinatorial and Parallel Synthesis Approaches for Derivative Libraries

To explore the structure-activity relationships of this compound analogues, combinatorial and parallel synthesis techniques are employed to generate large libraries of related compounds efficiently. nih.govnih.gov These methods allow for the systematic variation of different parts of the molecule.

A straightforward procedure for the solution-phase parallel synthesis of a 2-aminothiazole (B372263) library has been developed. nih.gov This approach often utilizes automated synthesizers to manage the reaction, work-up, and isolation steps, enabling the production of compounds in good yields and high purity without extensive purification. nih.gov The core strategy involves reacting a diverse set of α-haloketones with various thioamides or thioureas to produce a wide array of substituted 2-aminothiazoles. derpharmachemica.comnih.gov

For example, a library of oxazol-thiazole bis-heterocycles was synthesized using a parallel approach. nih.gov This involved preparing oxazole (B20620) amino acids, which were then treated with Fmoc-isothiocyanate and a variety of α-haloketones to generate diversity in the thiazole portion of the molecule. nih.gov Such strategies are invaluable for rapidly identifying lead compounds in drug discovery programs.

Preparation of Carboxylic Acid and Ester Analogues

The synthesis of carboxylic acid and ester analogues of this compound is important for studying how this functional group influences biological activity. These analogues are typically prepared from a common intermediate, often the ethyl or methyl 2-aminothiazole-4-carboxylate. plos.org

Ester Analogues: The initial Hantzsch synthesis using precursors like ethyl 3-bromopyruvate or methyl 3-bromo-2-oxo-propanoate directly yields the corresponding ethyl or methyl ester analogues. chemicalbook.complos.org For instance, reacting methyl dichloroacetate (B87207) with an appropriate aldehyde and then thiourea generates methyl 2-amino-5-derivatized-thiazole-4-carboxylates. plos.orgresearchgate.net

Carboxylic Acid Analogues: The carboxylic acid derivatives are most commonly prepared by the hydrolysis of the corresponding esters. plos.org This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide (NaOH), followed by acidification with an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid. plos.org This method has been used to generate a variety of 2-amino-5-derivatized 4-carboxylic acid thiazoles. plos.org

Synthetic Strategies for Incorporating this compound into Peptidomimetics and Other Complex Architectures

The this compound scaffold is a valuable building block for constructing more complex molecules, particularly peptidomimetics, which are compounds designed to mimic the structure and function of peptides. The thiazole ring can serve as a bioisostere for an amide bond or a specific amino acid side chain.

The incorporation of this scaffold into larger architectures typically involves standard amide bond-forming reactions. nih.gov The free aminomethyl group at the 2-position can act as the N-terminus of a peptide chain, while the carboxylic acid or an activated derivative at the 4-position can serve as the C-terminus.

Structure Activity Relationship Sar Studies of 2 Aminomethyl Thiazole 4 Carboxamide Derivatives

Influence of Substituent Variations on Thiazole (B1198619) Ring Positions (e.g., C2, C4)

The substitution pattern on the thiazole ring plays a pivotal role in modulating the biological activity of 2-(aminomethyl)thiazole-4-carboxamide derivatives. Variations at the C2, C4, and C5 positions have been extensively studied to optimize interactions with biological targets.

At the C2-position , the nature of the substituent on the amino group is critical. SAR studies reveal that this position can accommodate a range of lipophilic substitutions. mdpi.com For instance, the acylation of the 2-amino group with various acyl halides can produce amide derivatives with varying activities. mdpi.com The presence of a free amino group at the C2 position has been identified as an essential requirement for the anti-carbonic anhydrase-III activity of some thiazole derivatives. mdpi.com In other cases, transforming the 2-amino group into an amide, such as 2-benzamido or 2-acetamido moieties, has been explored, indicating that electronic impacts on the appended benzene ring were not a significant determinant of antiproliferative activity for certain compounds. nih.gov

The C4-position is another critical site for modification. In a series of 2-aminothiazole (B372263) derivatives evaluated as inhibitors of carbonic anhydrase (CA) and cholinesterases (AChE, BChE), substitutions with different aryl groups at the C4 position significantly influenced inhibitory potency. nih.gov For example, a 4-(4-chlorophenyl) substituent resulted in potent inhibition of human CA I, while a 4-(4-bromophenyl) substituent yielded the best inhibition against human CA II, AChE, and BChE. nih.govresearchgate.net This highlights the importance of halogenated phenyl rings at this position for activity against these enzymes.

Table 1: Inhibition Constants (Kᵢ) of C4-Substituted 2-Aminothiazole Derivatives Against Metabolic Enzymes nih.gov

| Compound | Substituent at C4 | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) | AChE Kᵢ (µM) | BChE Kᵢ (µM) |

|---|---|---|---|---|---|

| 1 | 4-chlorophenyl | 0.008 ± 0.001 | - | - | - |

| 2 | 4-bromophenyl | - | 0.124 ± 0.017 | 0.129 ± 0.030 | 0.083 ± 0.041 |

Data sourced from an in vitro study on metabolic enzyme inhibition.

Substitutions at the C5-position also significantly impact biological outcomes. In the development of antitubercular agents, a benzyl group at the C5-position of a methyl 2-aminothiazole-4-carboxylate scaffold yielded a compound with potent activity against Mycobacterium tuberculosis H37Rv. plos.org The SAR for this position indicated that a phenyl ring was an essential requirement for activity in certain series. mdpi.com For Aurora kinase inhibitors, a 4-bromophenyl motif at the C5-position was deemed useful for establishing hydrophobic interactions within the enzyme's active site. nih.gov

Impact of the Aminomethyl Group on Molecular Reactivity and Biological Affinity

The primary amine of the aminomethyl group provides a crucial site for hydrogen bonding and can be modified to tune the molecule's physicochemical properties and target affinity. For example, in the design of pretubulysin analogs, a series of 2-(3-(methylamino)propyl)thiazole-4-carboxamides were synthesized, indicating that extending the aminomethyl group to an aminopropyl chain and introducing a methyl group on the amine were tolerated modifications. researchgate.net

The reactivity of the amino group itself is significant. It can be readily acylated or subjected to reductive amination to introduce a wide variety of substituents, thereby altering the molecule's lipophilicity, polarity, and steric profile to optimize interactions with a specific biological target. mdpi.com The presence of a free amino group at the C2 position has been noted as essential for the activity of certain carbonic anhydrase inhibitors. mdpi.com This suggests that the basicity and hydrogen-bonding capacity of the amine are critical for binding to the enzyme's active site.

SAR Associated with Modifications of the Carboxamide Linker and Terminal Groups

The carboxamide linker at the C4 position is a defining feature of this compound class and plays a crucial role in orienting the terminal groups for optimal target engagement. Computational studies on the thiazole-4-carboxamide (B1297466) group have shown that it is conformationally constrained, with the amino group held in a cis-planar orientation relative to the ring nitrogen. nih.gov This conformational rigidity is stabilized by electrostatic and charge transfer interactions and is believed to be important for its binding to dehydrogenase enzymes. nih.gov

The amide group itself is a key point of interaction. In the development of antitumor agents based on pretubulysin, an amide group was used to connect the thiazole core to an N-methyl-L-Valyl group, replacing an ethylene linker in the parent compound. researchgate.net A series of these 2-amino-thiazole-4-carboxamides demonstrated moderate to potent anti-proliferation activities against breast (MCF7) and lung (NCI-H1650) cancer cell lines. nih.gov

Modifications to the terminal group attached to the carboxamide nitrogen are a primary strategy for optimizing potency and selectivity. In the search for muscarinic M(3) selective antagonists, a combinatorial approach was used to derivatize a lead thiazole-4-carboxamide compound. nih.gov This led to the identification of cyclooctenylmethyl and cyclononenylmethyl derivatives as potent and selective M(3) antagonists, demonstrating that large, lipophilic groups are well-tolerated and can enhance selectivity. nih.gov

Table 2: Antiproliferative Activity of C4-Carboxamide Modified Derivatives nih.gov

| Compound | Terminal Group | IC₅₀ in MCF7 (µM) | IC₅₀ in NCI-H1650 (µM) |

|---|

| 6m | N-methyl-L-Valyl-L-Isoleucyl | 0.47 | 1.1 |

Data represents the concentration required to inhibit cell growth by 50% in breast (MCF7) and lung (NCI-H1650) cancer cells.

Elucidating SAR through Fragment-Based Drug Discovery (FBDD) Principles

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to biological targets. biosolveit.de Thiazole-containing fragments are frequently identified as hits in screening campaigns due to their wide range of biological activities. researchgate.net FBDD strategies, such as fragment growing, linking, and merging, can be applied to develop these initial hits into more potent, drug-like molecules. biosolveit.debiosolveit.de

Fragment Growing : This involves expanding a bound fragment into adjacent, unoccupied pockets of the target protein to increase affinity and introduce new interactions. frontiersin.org

Fragment Linking : This strategy connects two different fragments that bind to separate pockets within the target, often resulting in a synergistic increase in binding affinity. biosolveit.de

Fragment Merging : This involves fusing two fragments that occupy the same binding site into a single, more efficient scaffold. biosolveit.de

A focused library of 49 fragment-sized thiazoles and thiadiazoles was profiled to evaluate their utility and potential liabilities in FBDD. researchgate.net The study highlighted that while thiazole fragments are attractive building blocks, their reactivity must be carefully assessed to exclude non-specific inhibition and ensure true on-target engagement. researchgate.net This workflow helps validate initial fragment hits and focuses optimization efforts on the most promising and tractable compounds with a clear mechanism of action. researchgate.net The FBDD approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel drug candidates, even for targets long considered "undruggable." frontiersin.orgflemingcollege.ca

SAR in Specific Biological Target Classes

Derivatives of the this compound scaffold have been investigated as inhibitors and modulators for a wide array of biological targets.

Anticancer Agents: The 2-aminothiazole nucleus is a core component of clinically used anticancer drugs like Dasatinib. nih.gov Numerous derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia. nih.govresearchgate.net

Tubulin Polymerization Inhibitors: A series of 4-substituted methoxybenzoyl-aryl-thiazoles were developed as tubulin polymerization inhibitors that bind to the colchicine site. nih.gov Modifications to introduce an amino linkage between the phenyl "A" ring and the thiazole "B" ring led to the design of phenyl-aminothiazole (PAT) compounds with improved solubility and bioavailability while maintaining nanomolar potency. nih.gov

VEGFR-2 Inhibitors: A novel series of thiazole derivatives were synthesized and evaluated for anticancer activity. Compound 4c (a 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one) was the most active against MCF-7 and HepG2 cancer cell lines, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively. mdpi.com This compound also demonstrated potent inhibition of VEGFR-2 with an IC₅₀ of 0.15 µM. mdpi.com

Kinase Inhibitors: Thiazole derivatives have a high potential for interacting with various protein kinases, which are critical targets in cancer therapy. rsc.org

Aurora Kinase Inhibitors: In a study targeting Aurora-A kinase, a key enzyme in tumor growth, 2-amino thiazole derivatives were designed and evaluated. nih.gov A QSAR model indicated that atomic volume, atomic charges, and electronegativity were important parameters. Molecular docking studies of designed compounds against the Aurora-A protein (PDB: 1MQ4) identified several derivatives with excellent binding interactions. nih.gov

PI3Kα/VEGFR-2 Inhibitors: A series of 2-(3-phenyl)ureidothiazol-4-formamide derivatives were found to inhibit cell proliferation in MDA-MB-231 and HepG2 cell lines. nih.gov SAR studies indicated that the benzene and thiazole rings were crucial for antitumor activity. One compound exhibited good inhibitory activity against PI3Kα and moderate activity against VEGFR-2. nih.gov

Antibacterial Agents: Thiazole derivatives have demonstrated significant potential as antibacterial agents, including against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). biointerfaceresearch.comnih.gov

In one study, compounds bearing a coumarylthiazole group generally possessed higher activity against both Gram-positive and Gram-negative bacteria compared to those with a 5-phenylthiazole group. nih.gov The presence of a hydroxyl group on a linked quinoline moiety also increased inhibitory activity. nih.gov

mtFabH Inhibitors: As part of a program to develop new treatments for tuberculosis, 2-aminothiazole-4-carboxylate derivatives were investigated as inhibitors of the β-ketoacyl-ACP synthase mtFabH. plos.org While some bromoacetamido analogues showed activity against the enzyme, they were not active against the whole cell organism. Conversely, some free amine compounds were highly active against M. tuberculosis H37Rv but did not inhibit mtFabH, suggesting their mechanism of action involves other targets. plos.org

Table 3: Activity of 2-Aminothiazole-4-Carboxylate Derivatives Against M. tuberculosis and mtFabH plos.org

| Compound | R² Substituent | M. tuberculosis H37Rv MIC (µg/ml) | mtFabH IC₅₀ (µg/ml) |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Free Amine | 0.06 | Not Active |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Bromoacetamido | Not Active | 0.95 ± 0.05 |

MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) data highlight dissociative activity.

Other Enzyme Inhibitors:

Cyclooxygenase (COX) Inhibitors: Thiazole carboxamide derivatives have been designed and evaluated as inhibitors of COX enzymes, which are implicated in inflammation and cancer. nih.gov

Muscarinic M(3) Antagonists: A thiazole-4-carboxamide derivative was identified as a lead compound for a novel class of muscarinic M(3) selective antagonists. Optimization through parallel synthesis led to potent derivatives with improved binding affinity and selectivity over M(1) and M(2) receptors. nih.gov

In Vitro and Preclinical Biological Evaluation of 2 Aminomethyl Thiazole 4 Carboxamide Analogues

Enzyme Inhibition Profiling

The structural framework of 2-(aminomethyl)thiazole-4-carboxamide has proven to be a fertile ground for the development of potent and selective enzyme inhibitors. Preclinical studies have demonstrated the activity of analogues derived from this core structure against a range of critical biological targets.

Serine Protease Inhibition (e.g., Factor Xa)

Current research literature does not provide specific data on the inhibition of serine proteases, such as Factor Xa, by this compound analogues.

Bacterial Cell Wall Synthesis Enzyme Inhibition (e.g., UDP-N-acetylmuramate/L-alanine ligase)

The enzymes involved in the Mur pathway of bacterial peptidoglycan biosynthesis are crucial for bacterial survival and represent key targets for novel antibiotics. nih.govmdpi.com Thiazole-based compounds have been investigated as potential inhibitors of these enzymes. Molecular docking studies have predicted that 2-aminothiazole-4-carboxylate derivatives can bind to and potentially inhibit UDP-N-acetylmuramate/L-alanine ligase (MurC). researchgate.net These in silico models show potential interactions within the enzyme's active site. researchgate.net Similarly, other heteroaryl thiazole (B1198619) derivatives have been predicted through docking studies to inhibit the MurB enzyme, another critical component of cell wall synthesis. nih.gov The proposed mechanism involves the formation of a hydrogen bond with the Ser229 residue, which is vital for the enzyme's catalytic function in the second stage of peptidoglycan synthesis. nih.gov

Fatty Acid Synthesis Enzyme Inhibition (e.g., β-Ketoacyl-ACP Synthase, mtFabH)

The type II fatty acid synthesis (FAS-II) system in bacteria, which differs significantly from the mammalian FAS-I system, is a validated target for antibacterial drug development. researchgate.netwikipedia.org Analogues of this compound have been specifically designed and evaluated as inhibitors of β-ketoacyl-acyl carrier protein (ACP) synthases, such as mtFabH from Mycobacterium tuberculosis. nih.govnih.gov

Researchers modified the natural antibiotic Thiolactomycin (B1682310) (TLM), a known mtFabH inhibitor, to create a more synthetically accessible 2-aminothiazole-4-carboxylate scaffold. nih.govplos.org This research led to the identification of compounds with potent activity against either the mtFabH enzyme or the whole-cell M. tuberculosis. nih.govplos.org For instance, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was shown to inhibit mtFabH with a half-maximal inhibitory concentration (IC₅₀) of 2.43 ± 0.13 µM, though it was not active against the whole organism. nih.govnih.gov Conversely, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent whole-cell activity with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM) but did not inhibit the mtFabH enzyme, suggesting its mechanism of action involves other biological targets. nih.govnih.govplos.org These findings highlight the 2-aminothiazole-4-carboxylate structure as a promising template for developing new anti-tubercular agents. nih.govplos.org

| Compound | Target | Inhibitory Activity | Source |

|---|---|---|---|

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC₅₀ = 0.95 ± 0.05 µg/ml (2.43 ± 0.13 µM) | nih.govnih.gov |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv (whole cell) | MIC = 0.06 µg/ml (240 nM) | nih.govnih.govplos.org |

| Thiolactomycin (TLM) | mtFabH | IC₅₀ = 16 µg/ml (75 µM) | nih.gov |

Kinase Inhibition (e.g., Checkpoint Kinase 1 (CHK1), Src Kinase)

The 2-aminothiazole (B372263) scaffold is a recognized template for the design of potent kinase inhibitors, targeting enzymes crucial in cell cycle regulation and cancer progression. nih.gov

Checkpoint Kinase 1 (CHK1) Inhibition CHK1 is a key mediator in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. nih.gov The 2-aminothiazole-4-carboxamide (B58295) class of compounds has emerged as a source of novel CHK1 inhibitors. nih.gov Structure-based design efforts have yielded analogues with significant improvements in cell-based activity while maintaining high selectivity (over 100-fold) against other kinases like cyclin-dependent kinase 2 (CDK2). nih.gov The binding mode of these inhibitors has been elucidated through X-ray crystallography, revealing a characteristic "U-shaped" topology within the ATP-binding site of the CHK1 protein. nih.gov

Src Kinase Inhibition Src family kinases (SFKs) are non-receptor tyrosine kinases whose aberrant activity is linked to cancer growth and metastasis. nih.gov The 2-aminothiazole template was instrumental in the discovery of Dasatinib, a potent pan-Src kinase inhibitor. nih.gov Further research into 2-aminothiazole derivatives has identified additional potent SFK inhibitors. nih.gov For example, the compound 2-(4-{2-methyl-6-[(5-phenylthiazol-2-yl)amino]pyrimidin-4-yl}piperazin-1-yl)ethanol demonstrated inhibitory constants (Ki) in the nanomolar range against multiple SFKs, including Src, Fyn, Lyn, and Yes. nih.gov

| Compound Class / Example | Target Kinase | Key Finding | Source |

|---|---|---|---|

| 2-Aminothiazole-4-carboxamides | CHK1 | Significant cell-based activity with >100-fold selectivity vs. CDK2. | nih.gov |

| Dasatinib (BMS-354825) | pan-Src | Nanomolar to subnanomolar potency. | nih.gov |

| 2-(4-{2-methyl-6-[(5-phenylthiazol-2-yl)amino]pyrimidin-4-yl}piperazin-1-yl)ethanol | SFKs (Src, Fyn, Lyn, Yes) | Kᵢ values in the range of 90-480 nM. | nih.gov |

Lipoxygenase Inhibition (e.g., 5-Lipoxygenase)

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Inhibition of this enzyme is a therapeutic strategy for inflammatory diseases. researchgate.net Aminothiazole-containing compounds have been identified as a novel class of 5-LO inhibitors. nih.gov

Studies have characterized the molecular mechanism of action for this class of inhibitors, leading to the development of lead compounds like ST-1853 and ST-1906, which show high potency in physiologically relevant 5-LO activity assays. nih.gov Another compound, 2-(2-Hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A), was found to inhibit 5-lipoxygenase in leukocytes at micromolar concentrations. nih.gov Furthermore, derivatives such as 4-(4-benzylphenyl) thiazol-2-amine (ARM1) have been shown to block the 5-LOX pathway. mdpi.com

| Compound | Target | Inhibitory Activity | Source |

|---|---|---|---|

| 2-(4-Trimethylsilyloxypiperidin-1-yl)-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide | Lipoxygenase | ID₅₀ = 0.01 mmol | nih.gov |

| 4-(4-benzylphenyl) thiazol-2-amine (ARM1) | LTA₄H (5-LO pathway) | IC₅₀ = 0.6 µM | mdpi.com |

| 2-(2-Hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A) | 5-Lipoxygenase | Inhibition at micromolar concentrations. | nih.gov |

Metallo-β-lactamase (MBL) Inhibition

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that can hydrolyze a broad range of β-lactam antibiotics, including carbapenems, posing a significant threat to public health. nih.gov There are currently no clinically approved MBL inhibitors. nih.gov The thiazole scaffold has been explored for the development of novel MBL inhibitors.

Researchers have developed 2-aminothiazole-4-carboxylic acids (AtCs) as broad-spectrum MBL inhibitors that show activity against B1, B2, and B3 subclasses of these enzymes. nih.gov The design strategy involved mimicking the anchor pharmacophore features of carbapenem (B1253116) hydrolysates, and crystallographic studies confirmed a common binding mode. nih.gov Additionally, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a new class of MBL inhibitors. nih.gov Specific compounds from this class have demonstrated inhibitory activity against various MBLs, such as IMP-1 and Bla2. nih.gov

| Compound | Target MBL | Inhibitory Activity | Source |

|---|---|---|---|

| 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid | B. anthracis MBL Bla2 | IC₅₀ = 4.9 µM | nih.gov |

| 2-benzylthiazole-4-carboxlic acid | IMP-1 | IC₅₀ = 34.7 µM | nih.gov |

| 2-mercaptomethyl-thiazolidines (MMTZs) | NDM-1 (B1 MBL) | Kᵢ = 0.44 µM | bris.ac.uk |

Other Enzyme Inhibition Studies

Analogues of this compound have demonstrated inhibitory activity against several enzymes, indicating a broad spectrum of potential therapeutic applications.

β-Ketoacyl-ACP Synthase (mtFabH) Inhibition: In the search for new anti-tubercular agents, 2-aminothiazole-4-carboxylate derivatives have been investigated as inhibitors of the β-ketoacyl synthase enzyme mtFabH, a key enzyme in mycobacterial fatty acid biosynthesis. researchgate.netresearchgate.net While some analogues with a free 2-amino group showed potent activity against the whole-cell organism (M. tuberculosis H37Rv), they did not inhibit the mtFabH enzyme, suggesting their mechanism of action involves other targets. plos.org Conversely, derivatives with a 2-(2-bromoacetamido) substituent demonstrated direct inhibition of mtFabH. For instance, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit mtFabH with an IC50 value of 0.95 µg/ml (2.43 µM), though it was not active against the whole-cell organism. researchgate.netresearchgate.net These findings highlight the 2-aminothiazole-4-carboxylate scaffold as a promising starting point for developing novel anti-tubercular agents targeting mtFabH. researchgate.net

Metallo-β-lactamase (MBL) Inhibition: 2-Aminothiazole-4-carboxylic acids (AtCs), close analogues of the target compound, have been developed as broad-spectrum inhibitors of metallo-β-lactamases (MBLs). newschool.edunih.govmdpi.com These zinc-dependent enzymes are capable of hydrolyzing a wide range of β-lactam antibiotics, contributing significantly to antimicrobial resistance. newschool.edunih.govmdpi.com Researchers have reported that several AtCs show potent activity against B1, B2, and B3 subclass MBLs. newschool.edunih.gov Crystallographic studies have revealed a binding mode that mimics the interaction of carbapenem hydrolysates with the enzyme's active site. newschool.edunih.govmdpi.com In preclinical models, these AtCs were shown to restore the efficacy of antibiotics like Meropenem (B701) against MBL-producing bacteria. newschool.edunih.gov

Carbonic Anhydrase (CA) and Cholinesterase Inhibition: Derivatives of 2-aminothiazole have been evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). jst.go.jp One study identified that the 2-amino-4-(4-chlorophenyl)thiazole compound was a potent inhibitor of hCA I with a Ki of 0.008 µM. jst.go.jp Another analogue, 2-amino-4-(4-bromophenyl)thiazole, effectively inhibited hCA II, AChE, and BChE with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. jst.go.jp These findings suggest the potential of this scaffold in addressing conditions where these enzymes are therapeutic targets. jst.go.jp

| Enzyme Target | Compound Analogue | Inhibition Value (Ki/IC50) | Reference |

|---|---|---|---|

| mtFabH | Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 µg/ml (IC50) | researchgate.net |

| hCA I | 2-Amino-4-(4-chlorophenyl)thiazole | 0.008 µM (Ki) | jst.go.jp |

| hCA II | 2-Amino-4-(4-bromophenyl)thiazole | 0.124 µM (Ki) | jst.go.jp |

| Acetylcholinesterase (AChE) | 2-Amino-4-(4-bromophenyl)thiazole | 0.129 µM (Ki) | jst.go.jp |

| Butyrylcholinesterase (BChE) | 2-Amino-4-(4-bromophenyl)thiazole | 0.083 µM (Ki) | jst.go.jp |

Receptor Binding and Allosteric Modulation Studies

The interaction of this compound analogues with various receptors has been a key area of investigation, revealing potent and selective activities.

A series of 2-aminothiazole-4-carboxamides has been identified as a novel class of selective antagonists for the muscarinic M3 receptor. nih.gov In a search for M3 antagonists with a distinct chemical structure, a thiazole-4-carboxamide (B1297466) derivative was identified as a lead compound, although it showed relatively low binding affinity (Ki = 140 nM) for human M3 receptors. nih.gov Through a combinatorial approach and solution-phase parallel synthesis, researchers optimized the structure to improve potency and selectivity over M1 and M2 receptor subtypes. nih.gov This effort led to the identification of a cyclooctenylmethyl derivative and a cyclononenylmethyl derivative as potent and selective M3 antagonists. nih.gov

| Receptor Subtype | Compound Analogue | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Muscarinic M3 | Lead Thiazole-4-carboxamide (1) | 140 nM | nih.gov |

| Muscarinic M3 | Cyclooctenylmethyl derivative (3e) | Potent (specific value not stated) | nih.gov |

| Muscarinic M3 | Cyclononenylmethyl derivative (3f) | Potent (specific value not stated) | nih.gov |

While various heterocyclic compounds have been investigated for their affinity to dopamine (B1211576) receptors, specific binding data for direct analogues of this compound at D2-like receptors were not identified in the reviewed literature. Studies have focused on structurally distinct scaffolds such as 2-(aminomethyl)imidazole and benzothiazole (B30560) derivatives, which fall outside the strict scope of this article. nih.govresearchgate.net

Thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). nih.gov These compounds have shown the ability to inhibit AMPAR-mediated currents and modulate the kinetic properties of the receptor, such as deactivation and desensitization. nih.gov

In one study, five different thiazole-carboxamide derivatives (TC-1 to TC-5) were evaluated on AMPARs expressed in HEK293T cells. All tested compounds demonstrated potent inhibition of AMPAR-mediated currents, with one compound, TC-2, being the most powerful across all tested subunits. nih.gov These compounds efficiently shifted the receptor kinetics, primarily by enhancing deactivation rates, which is a potential mechanism for neuroprotection against excitotoxicity. nih.gov Another study investigating thiazole carboxamide derivatives on the GluA2 AMPA receptor subunit found that the most effective compound, MMH-5, caused a six-fold drop in current amplitude. This compound, along with others in the series, also influenced the rates of deactivation and desensitization, with MMH-5 and MMH-4 increasing deactivation and MMH-5 reducing desensitization.

| Receptor/Subunit | Compound Analogue | Effect | Kinetic Change | Reference |

|---|---|---|---|---|

| AMPARs (various subunits) | TC-2 | Most potent inhibitor in series | Enhanced deactivation rates | nih.gov |

| GluA2 AMPAR | MMH-5 | 6-fold drop in current amplitude | Increased deactivation, reduced desensitization | |

| GluA2 AMPAR | MMH-4 | Major reduction in current amplitude | Increased deactivation | |

| GluA2 AMPAR | MMH-3 | Major reduction in current amplitude | Reduced desensitization |

Beyond common enzymes and receptors, 2-aminothiazole-based structures have been found to interact with other novel protein targets.

Src Family Kinase Inhibition: The 2-aminothiazole scaffold was discovered as a novel template for inhibiting Src family kinases. Through structural optimization, analogues with nanomolar to subnanomolar potencies in biochemical and cellular assays were identified. This line of research ultimately led to the development of Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor used in cancer therapy.

P-glycoprotein (P-gp) Modulation: A comprehensive set of amino acid-derived thiazole peptidomimetic analogues was synthesized to investigate interactions with the substrate-binding site of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. A lead compound, which was a stimulator of P-gp ATPase activity, was structurally modified into potent ATPase inhibitors. Specifically, analogues containing a 4,4-difluorocyclohexyl group were found to inhibit P-gp, with one compound showing an IC50 value of 0.1 µM in a photolabeling assay. These compounds were also shown to reverse paclitaxel (B517696) resistance in cells overexpressing P-gp, demonstrating a targeted interaction with this efflux pump.

Cellular Mechanistic Investigations

Investigations at the cellular level have begun to unravel the mechanisms through which this compound analogues exert their biological effects, particularly in the context of cancer.

Studies on 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines, including those from breast, lung, leukemia, and colon cancers. nih.gov A series of 2-amino-thiazole-4-carboxamides, designed as analogues of the natural antimitotic agent pretubulysin, were screened for their antitumor activities using an MTT cell viability assay. newschool.edujst.go.jp All synthesized compounds in the series showed moderate anti-proliferative activities against MCF7 (breast cancer) and NCI-H1650 (lung cancer) cells. newschool.edujst.go.jp One compound in particular, 6m, exhibited the most significant activity with IC50 values of 0.47 µM in MCF7 cells and 1.1 µM in NCI-H1650 cells. newschool.edujst.go.jp

Further mechanistic studies have provided insights into how these compounds affect cancer cells. One 2-aminothiazole derivative was found to induce apoptosis and cause G1-phase arrest in the cell cycle of HeLa (cervical cancer) cells. nih.gov Another study identified that certain acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives act as highly active inhibitors of the Hec1/Nek2 interaction, a key component of the mitotic checkpoint, providing a specific molecular mechanism for their anticancer effects. mdpi.com These cellular investigations underscore the potential of this chemical scaffold in oncology, with mechanisms involving the disruption of cell viability, induction of apoptosis, and interference with cell cycle progression. nih.gov

| Cell Line | Compound Analogue | Observed Effect | Potency (IC50/GI50) | Reference |

|---|---|---|---|---|

| MCF7 (Breast Cancer) | Analogue 6m | Anti-proliferative activity | 0.47 µM | jst.go.jp |

| NCI-H1650 (Lung Cancer) | Analogue 6m | Anti-proliferative activity | 1.1 µM | jst.go.jp |

| HeLa (Cervical Cancer) | Analogue 27 | Apoptosis induction, G1-phase arrest | 1.6 µM | nih.gov |

| RPMI-8226 (Leukemia) | Ethyl 2-substituted-aminothiazole-4-carboxylate (13) | Significant anti-tumor activity | 0.08 µM | nih.gov |

Modulation of Protein Function and Complex Formation (e.g., Molecular Glues)

While the specific classification of this compound analogues as "molecular glues" is not extensively documented in current literature, the broader class of thiazole-carboxamide derivatives has demonstrated significant capabilities in modulating protein function and participating in complex formations. These compounds have been shown to interact with various protein targets, influencing their activity and downstream signaling pathways.

For instance, certain thiazole-carboxamide derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.comnih.gov These receptors are critical for synaptic plasticity and neurotransmission. The interaction of thiazole-carboxamide compounds with AMPA receptors can alter their kinetics, such as enhancing deactivation rates, which suggests a potential neuroprotective effect. mdpi.com One study highlighted a series of thiazole-4-carboxamide derivatives as mGluR5a receptor antagonists, with a notable binding affinity. nih.gov

DNA Interaction Mechanisms

Analogues of this compound have been investigated for their potential to interact with DNA, a mechanism of action common to many anticancer and antimicrobial agents. The planar structure of the thiazole ring, often coupled with other aromatic systems, allows these molecules to engage with the DNA double helix through various binding modes.

One primary mechanism of interaction is intercalation , where the flat aromatic portion of the molecule inserts itself between the base pairs of the DNA. This has been observed with thiazole orange, a fluorescent dye containing a thiazole moiety, which binds to double-stranded DNA via bis-intercalation. nih.gov Similarly, thiazole-coumarin conjugates have been shown to intercalate into GC-rich regions of DNA. plos.org This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects.

Another mode of interaction is minor groove binding . Some thiazole derivatives, particularly those with a curved shape and appropriate hydrogen bonding capabilities, can fit snugly into the minor groove of the DNA helix. For example, a thiazole-coumarin conjugate demonstrated minor groove binding in AT-rich DNA sequences. plos.org The interaction is often driven by hydrophobic forces and can be sequence-selective. researchgate.net Studies on 2-(4-aminophenyl)benzothiazole have provided both experimental and theoretical insights into its binding within the minor groove of calf thymus DNA (ct-DNA). researchgate.net The binding of these molecules to the minor groove can interfere with the binding of DNA-processing enzymes and transcription factors.

Some complex derivatives, such as those linking a thiazole moiety to an anilinoacridine, have been designed to combine the DNA-intercalating properties of the acridine (B1665455) ring with the metal-chelating abilities of a peptide chain, mimicking aspects of the antitumor drug bleomycin. nih.gov Such hybrid molecules can not only bind to DNA but also generate reactive oxygen species that lead to DNA degradation. nih.gov

| Compound Class | Primary DNA Interaction Mechanism | Key Findings | Reference |

|---|---|---|---|

| Thiazole Orange Analogues | Bis-intercalation | Each chromophore intercalates between two base pairs, with a preference for 5'-CpT-3' sites. | nih.gov |

| Thiazole-Coumarin Conjugates | Dual (Intercalation and Minor Groove Binding) | Intercalates in GC-rich DNA and binds to the minor groove of AT-rich DNA. | plos.org |

| 2-(4-Aminophenyl)benzothiazole | Minor Groove Binding | Binding is entropy-driven and involves hydrophobic interactions. | researchgate.net |

| Anilinoacridine-Bithiazole Peptides | Intercalation and Radical-Mediated Cleavage | The acridine ring intercalates, and the molecule can generate DNA-damaging free radicals. | nih.gov |

Interference with Cytoskeletal Dynamics (e.g., Tubulin Polymerization)

A significant area of research for this compound analogues has been their impact on cytoskeletal dynamics, particularly their ability to inhibit tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer therapies.

Several studies have demonstrated that derivatives of 2-aminothiazole can act as potent inhibitors of tubulin polymerization. nih.govresearchgate.net These compounds often work by binding to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules. nih.govnih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can trigger apoptosis. nih.gov

For example, a series of 2-amino-thiazole-4-carboxamides were designed as analogues of pretubulysin, a natural product with potent anti-mitotic activity. nih.gov One of the synthesized compounds, 6m , exhibited significant antitumor activity with IC50 values of 0.47 µM in MCF7 breast cancer cells and 1.1 µM in NCI-H1650 lung cancer cells. nih.gov Another study reported a novel thiazole-sulfonamide hybrid, compound 7 , which inhibited tubulin polymerization with an IC50 of 2.72 μM. nih.gov

| Compound/Analogue Class | Mechanism | In Vitro Activity (IC50) | Cellular Effect | Reference |

|---|---|---|---|---|

| 2-Amino-thiazole-4-carboxamide (Analogue 6m) | Tubulin Polymerization Inhibition | 0.47 µM (MCF7), 1.1 µM (NCI-H1650) | Anti-proliferation | nih.gov |

| Thiazole-Sulfonamide Hybrid (Compound 7) | Tubulin Polymerization Inhibition | 2.72 µM | Cell cycle arrest, Apoptosis | nih.gov |

| Thiazole-2-acetamide Derivative (10a) | Tubulin Polymerization Inhibition | 2.69 µM | Antiproliferative, Apoptosis | nih.gov |

| 2,4-Disubstituted Thiazole Derivative (IV) | Tubulin Polymerization Inhibition | 2.00 ± 0.12 µM | Cytotoxicity | nih.gov |

Induction of Programmed Cell Death (Apoptosis) Pathways

Consistent with their ability to interfere with fundamental cellular processes like DNA integrity and cytoskeletal function, this compound analogues have been shown to be effective inducers of apoptosis, or programmed cell death. This is a critical mechanism for their potential anticancer activity.

The induction of apoptosis by these compounds often involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. For instance, a novel thiazole-sulfonamide hybrid was found to significantly increase the levels of caspase-3 and caspase-9 in HT-29 colon cancer cells, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.gov Similarly, thiazole-2-acetamide derivatives were shown to activate caspases 3 and 9. nih.gov

The apoptotic response triggered by these thiazole derivatives is also associated with the modulation of key regulatory proteins in the Bcl-2 family. Treatment with these compounds has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, release of cytochrome c, and subsequent activation of the caspase cascade.

In some cases, the apoptotic effects of thiazole derivatives are linked to the generation of reactive oxygen species (ROS). An increased level of intracellular ROS can induce oxidative stress and trigger the mitochondrial apoptotic pathway. nih.gov For example, 5-ene-2-arylaminothiazol-4(5H)-ones were found to enhance the generation of ROS in MCF-7 breast cancer cells. nih.gov

| Compound Class | Key Apoptotic Markers | Cancer Cell Line | Reference |

|---|---|---|---|

| Thiazole-Sulfonamide Hybrids | Increased Caspase-3 & -9, Increased p53 & Bax, Decreased Bcl-2 | HT-29 (Colon) | nih.gov |

| Thiazole-2-acetamide Derivatives | Activation of Caspase-3 & -9, Upregulation of Bax, Downregulation of Bcl-2 | Various | nih.gov |

| 5-ene-2-arylaminothiazol-4(5H)-ones | Activation of Caspases 7, 8, 9, & 10, Increased ROS | MCF-7 (Breast) | nih.gov |

| Thiazole Derivatives (Compound 4c) | Increased early and late apoptosis, Increased necrosis | MCF-7 (Breast) | mdpi.com |

Eukaryotic Ribosome Modulation for Premature Termination Codon Readthrough

A particularly novel mechanism of action for 2-aminothiazole-4-carboxamide analogues is their ability to modulate the function of eukaryotic ribosomes, specifically in the context of premature termination codon (PTC) readthrough. nih.govnih.govresearchgate.net Nonsense mutations, which introduce a PTC into the coding sequence of a gene, lead to the production of a truncated, non-functional protein and are the cause of numerous genetic diseases.

Certain small molecules can promote the ribosome to "read through" these PTCs, allowing for the synthesis of a full-length, functional protein. While aminoglycoside antibiotics are known to have this activity, their clinical use is limited by toxicity. nih.govnih.gov

A library screening identified six novel 2-aminothiazole-4-carboxamide derivatives that potentiate the PTC readthrough efficiency of the aminoglycoside G418. nih.govnih.gov These compounds were effective in an assay measuring the readthrough of a PTC in the TP53 gene in human HDQ-P1 cells. nih.govnih.gov The two most potent compounds featured a 4-indazole motif on the 2-aminothiazole nitrogen and a hydrophobic aryl substituent on the carboxamide nitrogen. nih.govnih.gov

This finding suggests that 2-aminothiazole-4-carboxamide analogues can act as valuable tools to enhance the therapeutic potential of aminoglycoside-induced PTC readthrough. nih.govnih.gov By increasing the efficiency of readthrough at lower, less toxic concentrations of aminoglycosides, these compounds could pave the way for new therapeutic strategies for genetic diseases caused by nonsense mutations. The precise mechanism by which these compounds potentiate aminoglycoside activity is an area of ongoing investigation but is thought to involve interactions with the ribosomal decoding center. nih.govnih.gov

Antimicrobial Spectrum and Efficacy

The 2-aminothiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery, and this compound analogues have been evaluated for their antibacterial activity against a range of pathogens.

Broad-Spectrum Antibacterial Activity

Derivatives of 2-aminothiazole-4-carboxylate have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govplos.orgresearchgate.net In one study, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/mL (240 nM), which is more potent than the established anti-TB drugs thiolactomycin and isoniazid. nih.govplos.org Interestingly, the mechanism of action for some of these potent anti-tubercular compounds does not appear to involve the inhibition of the β-ketoacyl-ACP synthase mtFabH, a target of thiolactomycin, suggesting that they act on other essential pathways within the bacterium. nih.govplos.org

In addition to their anti-tubercular activity, 2-aminothiazole derivatives have shown efficacy against a broader spectrum of bacteria. One study reported a multifunctional 2-aminothiazole derivative, A33 , which not only acted as a synergist for the antibiotic polymyxin (B74138) E against Gram-negative bacteria but also exhibited direct antibacterial activity against twenty-three strains of Gram-positive bacteria, including two drug-resistant strains, with MICs ranging from 0.5 to 4 µg/mL. nih.gov This dual activity makes such compounds promising candidates for treating mixed bacterial infections. nih.gov

Other studies have explored thiazolidine-2,4-dione carboxamide derivatives, which have shown weak to moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com The antimicrobial activity of these compounds can be influenced by the nature and position of substituents on the aromatic rings of the molecule. mdpi.com Furthermore, 2-aminothiazole-4-carboxylic acids have been developed as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. nih.gov By inhibiting these enzymes, these compounds can restore the activity of antibiotics like meropenem against resistant bacterial isolates. nih.gov

| Compound/Analogue Class | Target Organism(s) | Activity (MIC/IC50) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 µg/mL | Unknown target (not mtFabH) | nih.govplos.org |

| 2-Aminothiazole Derivative (A33) | Gram-positive bacteria (including MRSA), Gram-negative bacteria (with Polymyxin E) | 0.5-4 µg/mL (Gram-positive) | Direct antibacterial; Synergizes with Polymyxin E by targeting the outer membrane | nih.gov |

| 2-Aminothiazole-4-carboxylic Acids (AtCs) | Metallo-β-lactamase producing bacteria | Potent inhibition of B1, B2, and B3 MBLs | Inhibition of metallo-β-lactamases | nih.gov |

| Thiazolidine-2,4-dione Carboxamides | E. coli, P. aeruginosa | Weak to moderate activity | Not specified | mdpi.com |

Specific Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of the 2-aminothiazole scaffold have shown notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov The efficacy of these compounds is often influenced by the nature of the substitutions on the thiazole ring.

In a study evaluating 2-aminothiazole-4-carboxylate Schiff bases, several compounds demonstrated significant antibacterial potential against multidrug-resistant (MDR) clinical isolates. nih.gov For instance, certain analogues showed inhibitory activity against the Gram-positive bacteria Staphylococcus epidermidis (MDR) and Staphylococcus aureus (MDR) with Minimum Inhibitory Concentration (MIC) values of 250 µg/mL. nih.gov The same study also reported activity against the Gram-negative bacteria Pseudomonas aeruginosa (MDR) and Escherichia coli (MDR) with MIC values of 375 µg/mL. nih.gov

Another novel 2-aminothiazole analogue, compound A33, exhibited bactericidal effects against twenty-three Gram-positive bacteria, including two drug-resistant strains, with MICs ranging from 0.5-4 μg/mL. nih.gov This compound also acted as a synergist with polymyxin E against various Gram-negative bacteria, suggesting a mechanism that involves targeting the outer membrane of these bacteria. nih.gov Furthermore, piperazinyl derivatives of 2-aminothiazole have been shown to effectively prevent the growth of methicillin-resistant S. aureus (MRSA) and E. coli with MIC values of 4 and 8 μg/mL, respectively. mdpi.com

Table 1: Antibacterial Activity of 2-Aminothiazole Analogues

| Compound Class | Bacteria | Strain | Activity (MIC) |

|---|---|---|---|

| 2-Aminothiazole-4-carboxylate Schiff bases | Staphylococcus epidermidis | MDR | 250 µg/mL |

| Staphylococcus aureus | MDR | 250 µg/mL | |

| Pseudomonas aeruginosa | MDR | 375 µg/mL | |

| Escherichia coli | MDR | 375 µg/mL | |

| Compound A33 | Gram-positive bacteria | 23 strains (including 2 MDR) | 0.5-4 µg/mL |

| Piperazinyl derivatives | Methicillin-resistant S. aureus | N/A | 4 µg/mL |

Antimycobacterial Properties

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the discovery of new anti-tubercular agents. nih.govnih.gov Analogues of this structure have demonstrated potent activity against Mycobacterium tuberculosis.

Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a remarkable MIC of 0.06 µg/ml (240 nM). nih.govnih.govplos.org This level of activity is more effective than the established anti-TB drug isoniazid, which has an MIC of 0.25 µg/ml. nih.govplos.org In a series of free amine compounds, four analogues inhibited M. tuberculosis H37Rv with MIC values ranging from 0.06 to 32 µg/ml. nih.govplos.org

Interestingly, the mechanism of action for some of these potent analogues does not appear to involve the β-ketoacyl-ACP synthase mtFabH, a known target for some anti-TB agents. nih.govnih.govplos.org For example, while methyl 2-amino-5-benzylthiazole-4-carboxylate is highly active against the whole cell organism, it shows no activity against mtFabH. nih.govnih.gov Conversely, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibits mtFabH with an IC50 of 0.95 µg/ml but is not active against the whole cell. nih.govnih.gov This suggests that the 2-aminothiazole-4-carboxylate scaffold can be modified to target different pathways within M. tuberculosis. plos.org

Table 2: Antimycobacterial Activity of 2-Aminothiazole-4-Carboxylate Analogues against M. tuberculosis H37Rv

| Compound | Activity (MIC) |

|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 µg/mL |

| Free amine analogue 6 | 16 µg/mL |

| Free amine analogue 9 | 0.06 µg/mL |

Antifungal Efficacy

The 2-aminothiazole framework is also a source of compounds with significant antifungal properties. nih.gov Research has shown that derivatives can be effective against various fungal pathogens, including those of clinical relevance.

For instance, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity towards reference and clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The minimum fungicidal concentration (MFC) values for these compounds were typically 2- to 4-fold higher than their MICs. nih.gov In another study, a 2-aminothiazole-4-carboxylate Schiff base showed maximum antifungal potential against Candida glabrata with a 21.0 mm zone of inhibition, which was greater than the reference drug nystatin. nih.gov The same study also found an analogue that was more active against Candida albicans than nystatin. nih.gov

Furthermore, pyrazole (B372694) carboxamide thiazole derivatives have been evaluated for their antifungal activities against various plant pathogens. researchgate.netnih.gov Several of these compounds exhibited good antifungal activities against Valsa mali, with some showing better efficacy than the commercial fungicide boscalid. researchgate.netnih.gov One thiazole derivative demonstrated substantial effectiveness against Aspergillus flavus, indicating potential for development as an agricultural or human antifungal agent. researchgate.net

Antiplasmodial Activity

Compounds derived from the 2-aminothiazole scaffold have been investigated for their potential as antiplasmodial agents in the fight against malaria. nih.gov A series of compounds based on a 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and tested for their in vitro activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. nih.gov The study found that the most effective antiplasmodial compounds were those where the phenyl ring was substituted with hydrophobic, electron-withdrawing groups. nih.gov This highlights the importance of specific structural features in optimizing the antiplasmodial activity of this class of compounds.

Anticancer Activity and Cytotoxic Mechanisms

The 2-aminothiazole nucleus is a key structural feature in several clinically applied anticancer drugs and numerous derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines. nih.gov These include cancers of the breast, lung, colon, and leukemia, among others. nih.govresearchgate.net

Cytotoxicity Profiles Across Diverse Cancer Cell Lines

The cytotoxic effects of 2-aminothiazole analogues have been extensively documented. The incorporation of amino acids into the thiazole scaffold has been shown to be an effective strategy for improving the cytotoxic activity of the parent compounds. nih.gov

In one study, a series of thiazole-amino acid hybrid derivatives were tested against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov While the parent 2-aminothiazoles showed weak to no cytotoxicity, many of the hybrid derivatives exhibited moderate to strong cytotoxicities. nih.gov Five of these compounds displayed particularly good cytotoxicity with IC50 values ranging from 2.07 to 8.51 μM, comparable to the positive control, 5-fluorouracil. nih.govrsc.org

Other studies have also reported significant cytotoxic activity. A series of 5-arylazoaminothiazole analogues were tested against HepG2 (liver), HEp-2 (larynx), PC3 (prostate), and MCF-7 (breast) cell lines, with some analogues displaying high cytotoxicity. nih.gov Another set of derivatives showed inhibitory activity against A549, HeLa, HT29 (colon), and Karpas299 (lymphoma) cells, with one compound having an IC50 value of 0.63 μM against HT29 cells. nih.gov

Table 3: Cytotoxicity of 2-Aminothiazole Analogues in Various Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Activity (IC50) |

|---|---|---|---|

| Thiazole-amino acid hybrids | A549 | Lung | 2.07 - 8.51 µM |

| HeLa | Cervical | 2.07 - 8.51 µM | |

| MCF-7 | Breast | 2.07 - 8.51 µM | |

| 5-Arylazoaminothiazole analogues | PC3 | Prostate | Similar to 5-fluorouracil |

| Phenyl-substituted derivatives | HT29 | Colon | 0.63 µM |

| HeLa | Cervical | 6.05 µM | |

| A549 | Lung | 8.64 µM |

Targeting Specific Cancer-Related Pathways and Enzymes (e.g., Tyrosine Kinases, BCL2L1)

The 2-aminothiazole scaffold serves as a novel template for the development of kinase inhibitors. nih.govelectronicsandbooks.com Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and functions as a potent pan-Src family kinase inhibitor. nih.govresearchgate.net Structure-activity relationship studies have led to the optimization of 2-aminothiazole analogues with nanomolar to subnanomolar potencies in both biochemical and cellular assays against these kinases. nih.gov The 2-aminothiazole moiety is also a key component in inhibitors of other kinases, such as Aurora kinases, which are implicated in tumor growth. nih.gov

While the direct targeting of BCL2L1 by this compound analogues is not extensively detailed in the provided search results, the BCL-2 family of proteins, which are central to regulating apoptosis, are a major focus in cancer drug discovery. nih.gov Small molecules that target the anti-apoptotic members of this family, such as BCL-2 itself, can induce apoptosis in cancer cells. nih.gov Given the broad range of anticancer activities of 2-aminothiazole derivatives, it is plausible that some analogues may directly or indirectly modulate the activity of BCL-2 family proteins, though more specific research is required to establish this link.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate |

| Isoniazid |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives |

| Nystatin |

| Pyrazole carboxamide thiazole derivatives |

| Boscalid |

| 2-amino-4-(2-pyridyl) thiazole |

| 5-fluorouracil |

| 5-arylazoaminothiazole analogues |

| Dasatinib |

| Polymyxin E |

| Compound A33 |

| 2-aminothiazole-4-carboxylate Schiff bases |

Anti-inflammatory Potential

Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can contribute to various diseases. The anti-inflammatory potential of this compound analogues has been investigated through their modulation of key inflammatory pathways.

The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory response, leading to the production of leukotrienes, which are potent inflammatory mediators. mdpi.com Several studies have identified thiazole derivatives as effective inhibitors of 5-LOX.

A study on 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride demonstrated its activity as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase at micromolar concentrations. nih.gov Further research has characterized 2-aminothiazoles as a novel class of 5-LOX inhibitors. nih.gov

In a study of 4-(4-benzylphenyl)thiazol-2-amine (ARM1) and its selenazole (TTSe) and oxazole (B20620) (TTO) derivatives, all three compounds were found to block 5-LOX activity in leukocytes. mdpi.com ARM1, in particular, was shown to target the formation of 5S-HETE, a product of 5-LOX activity, as well as LTB4, a downstream leukotriene. mdpi.com These findings indicate that the thiazole moiety can be effectively utilized to develop inhibitors of the 5-lipoxygenase pathway, thereby exerting anti-inflammatory effects.

Table 2: 5-Lipoxygenase Inhibitory Activity of Selected Thiazole Analogues

| Compound/Analogue Class | Key Findings |

| 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride | Acts as a dual inhibitor of cyclooxygenase and 5-lipoxygenase. nih.gov |

| 2-Aminothiazoles | Characterized as a novel type of 5-LOX inhibitors. nih.gov |

| 4-(4-benzylphenyl)thiazol-2-amine (ARM1) and derivatives | Block 5-LOX activity in leukocytes; ARM1 targets the formation of both 5S-HETE and LTB4. mdpi.com |

Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), play a central role in orchestrating the inflammatory response. The ability of a compound to modulate the production of these cytokines is a key indicator of its anti-inflammatory potential.

Research on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-derived NRF2 activators, which contain a thiazole-related thiophene (B33073) ring, has shown that these compounds can reverse the elevated levels of pro-inflammatory cytokines including IL-1β, IL-6, TNF-α, and IFN-γ in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov

Furthermore, L-2-oxothiazolidine-4-carboxylate (OTC), a related thiazolidine (B150603) derivative, has demonstrated anti-inflammatory effects by suppressing the activity of NF-κB, a key transcription factor involved in the production of inflammatory cytokines. mdpi.com In vivo studies with OTC showed a reduction in inflammatory cell infiltration, further supporting its anti-inflammatory properties. mdpi.com These studies suggest that analogues of this compound have the potential to mitigate inflammation by downregulating the production of key pro-inflammatory cytokines.

Table 3: Effect of Thiazole Analogues on Pro-inflammatory Cytokine Production

| Compound/Analogue Class | Cell/Animal Model | Effect on Cytokines |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | LPS-stimulated RAW 264.7 cells | Reversed elevated levels of IL-1β, IL-6, TNF-α, and IFN-γ. nih.gov |

| L-2-oxothiazolidine-4-carboxylate (OTC) | Isoproterenol-induced myocardial infarction in rats | Suppressed NF-κB activity, leading to reduced inflammatory cell infiltration. mdpi.com |

Computational and Chemoinformatic Approaches in the Study of 2 Aminomethyl Thiazole 4 Carboxamide

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently applied to derivatives of the thiazole (B1198619) carboxamide scaffold to understand how they interact with the active sites of biological targets. For instance, docking studies on thiazole carboxamide derivatives designed as cyclooxygenase (COX) inhibitors have been used to elucidate their binding patterns within both COX-1 and COX-2 isozymes. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's inhibitory activity.

Following docking, molecular dynamics (MD) simulations are often employed to analyze the stability of the ligand-target complex over time. MD simulations provide a dynamic view of the interactions, helping to validate the binding poses predicted by docking and giving insight into the mechanism of binding. For example, studies on 2-aminothiazole (B372263) inhibitors targeting Cyclin-Dependent Kinase 5 (CDK5) have used MD simulations to analyze hydrogen bonding and hydrophobic interactions, finding that van der Waals interactions play a crucial role in binding affinity. nih.gov Similar approaches have been used to study 2-aminothiazole-4-carboxylate derivatives as potential inhibitors of the β-ketoacyl-ACP synthase mtFabH from Mycobacterium tuberculosis. plos.org These simulations help to build a hypothetical template for inhibitor development by identifying key hydrogen-bonding interactions with catalytic residues. plos.org

| Target Protein | Key Findings from Docking/MD | Interacting Residues (Example) | Reference |

| Cyclooxygenase (COX) | Elucidation of binding patterns within COX-1/COX-2 active sites. | Not Specified | nih.gov |

| CDK5 | van der Waals forces and hydrogen bonds dominate binding affinity. | Ile10, Cys83 | nih.gov |

| mtFabH (M. tuberculosis) | Identification of key H-bonding interactions with the catalytic triad (B1167595). | His244, Cys112 | plos.org |

| UDP-N-acetylmuramate/l-alanine ligase | Hydroxyl group substitution enhances binding affinity. | Not Specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the 2-aminothiazole scaffold, QSAR studies are instrumental in identifying the key molecular descriptors that influence a desired biological effect, such as antioxidant or antimicrobial activity. nih.govnih.gov

In a typical QSAR study, various physicochemical and quantum-chemical parameters (descriptors) of a series of thiazole derivatives are calculated. These descriptors can include properties like lipophilicity (log P), polar surface area (PSA), mass, electronegativity, and van der Waals volume. nih.govnih.gov Multiple linear regression (MLR) is then often used to build a model that correlates these descriptors with experimentally determined activities, such as the half-maximal inhibitory concentration (IC50). nih.gov

For example, QSAR studies on 2-arylidenehydrazinyl-4-arylthiazole analogues found a good correlation between predicted physicochemical parameters (log P and PSA) and their antibacterial activity. nih.gov Similarly, research on 2-aminothiazole sulfonamide derivatives as antioxidants used QSAR modeling to reveal that properties like mass, polarizability, and the presence of specific chemical bonds were key to their activity. nih.gov Such models are valuable not only for predicting the activity of new, unsynthesized compounds but also for guiding the rational design of more potent derivatives. nih.govnih.gov

| QSAR Study Focus | Key Descriptors Identified | Modeling Technique | Outcome/Application | Reference |

| Antibacterial Activity | Log P, Polar Surface Area (PSA) | Ab initio Hartree-Fock | Good qualitative correlation found. | nih.gov |

| Antioxidant Activity | Mass, polarizability, electronegativity, van der Waals volume | Multiple Linear Regression (MLR) | Guided design of new derivatives with predicted activities. | nih.govnih.gov |

| MetAP Inhibition | Atom-based (PHASE) | 3D-QSAR | High correlation (R²=0.96) for designing new inhibitors. | researchgate.net |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For the 2-aminothiazole scaffold, DFT calculations are employed to understand its fundamental chemical properties. These studies often focus on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govcu.edu.eg

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity. DFT studies have been performed on various 2-amino-4-arylthiazoles to investigate their global electrophilicity and nucleophilicity. cu.edu.eg Geometry optimizations using DFT are also standard practice to find the most stable conformation of a molecule before performing more complex calculations like molecular docking. cu.edu.eg

| DFT Calculation Type | Property Investigated | Basis Set Example | Significance | Reference |

| Geometry Optimization | Most stable molecular conformation | B3LYP/6-31G(d) | Provides accurate structures for further computational analysis. | cu.edu.eg |

| Frontier Molecular Orbitals | HOMO-LUMO energy gap, chemical reactivity | B3LYP/6-311++G(3df,3pd) | A smaller gap suggests higher reactivity and potential bioactivity. | nih.govmdpi.com |

| Global Reactivity Descriptors | Electrophilicity, nucleophilicity | Not Specified | Assesses the character of molecular interactions. | cu.edu.eg |

In Silico Prediction of Biological Properties and Modes of Action

Beyond predicting interactions with specific targets, computational methods are used for a broader assessment of a compound's likely biological behavior. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in early-stage drug discovery to predict a molecule's pharmacokinetic properties. Studies on new thiazole carboxamide derivatives often include computational ADME analysis to evaluate parameters like lipophilicity (log P) and violations of Lipinski's rule of five, which helps to predict oral bioavailability. tandfonline.comfigshare.com

These predictive studies can guide chemical modifications to improve a compound's drug-like properties. For instance, the introduction of specific functional groups can alter polarity and hydrogen bonding capacity, which in turn affects properties like the topological polar surface area (TPSA), a predictor of drug transport characteristics. tandfonline.comfigshare.com By identifying potential liabilities early, these in silico tools help to prioritize which compounds in a series should be synthesized and tested experimentally, saving time and resources. nih.gov

Analysis of Scaffold Promiscuity and Pan-Assay Interference

While the 2-aminothiazole scaffold is found in many clinically useful drugs, it is also recognized as a potential "frequent hitter" in high-throughput screening (HTS) campaigns. nih.gov This means that the scaffold can show activity against a diverse range of unrelated protein targets, a phenomenon known as scaffold promiscuity. nih.gov Such behavior can be misleading, suggesting a specific biological activity that is actually the result of non-specific interactions.